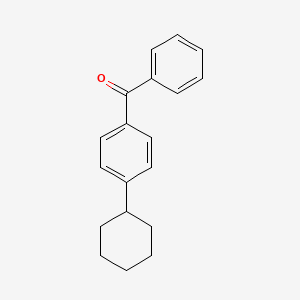

(4-Cyclohexylphenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

64357-69-3 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(4-cyclohexylphenyl)-phenylmethanone |

InChI |

InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |

InChI Key |

TYGFDCJDPQDTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Friedel Crafts Acylation of Cyclohexylbenzene

This is the most direct method, involving the reaction of cyclohexylbenzene (B7769038) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk

Reaction Mechanism : The reaction begins with the activation of benzoyl chloride by the Lewis acid to form a highly electrophilic acylium ion. youtube.comlibretexts.org The electron-rich cyclohexylbenzene ring then attacks this electrophile. The cyclohexyl group is an ortho-, para-director, leading to a mixture of products, but the para-substituted product, (4-Cyclohexylphenyl)(phenyl)methanone, is typically favored due to reduced steric hindrance. A final workup step with water liberates the ketone product from its complex with the catalyst. youtube.com

Catalytic Hydrogenation of 4 Phenylbenzophenone

Classic Synthetic Approaches

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones. nih.gov Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound, this reaction would involve the acylation of cyclohexylbenzene (B7769038) with benzoyl chloride. The most commonly used Lewis acid for this transformation is aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation proceeds through several steps. byjus.com First, the Lewis acid catalyst, such as AlCl₃, coordinates to the halogen of the acyl chloride, forming a complex. byjus.com This complex then dissociates to form a highly electrophilic acylium ion, which is stabilized by resonance. byjus.com The acylium ion then attacks the aromatic ring (cyclohexylbenzene) in an electrophilic aromatic substitution reaction. byjus.commasterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. wikipedia.org Finally, a weak base, such as AlCl₄⁻, deprotonates the arenium ion, restoring aromaticity and yielding the desired diaryl ketone product. wikipedia.org The AlCl₃ catalyst is regenerated in this final step. byjus.com

It is important to note that in Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts or even in excess. wikipedia.org This is because the product ketone is a moderate Lewis base and forms a stable complex with the Lewis acid, rendering it inactive as a catalyst. wikipedia.org An aqueous workup is necessary to break this complex and isolate the ketone. wikipedia.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Strength | Selectivity | Typical Use Cases |

| Aluminum chloride (AlCl₃) | Strong | Low | General purpose, especially for electron-rich aromatics. |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Milder conditions, suitable for less reactive aromatics. |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Used for reactions requiring higher selectivity or involving sensitive functional groups. |

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and provides a reliable route to diaryl ketones. lscollege.ac.in In the context of synthesizing this compound, the corresponding secondary alcohol, (4-cyclohexylphenyl)(phenyl)methanol, would be the starting material. This reaction involves the removal of a hydride equivalent from the alcohol. wikipedia.org

A variety of oxidizing agents can be employed for this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. wikipedia.orglibretexts.org Common and historically significant oxidizing agents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones reagent). libretexts.orglibretexts.orgchemistrysteps.com Other powerful oxidizing agents include potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemistrysteps.com

The mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester from the secondary alcohol. libretexts.org Subsequent elimination of this ester, often facilitated by a base (such as water), leads to the formation of the ketone and a reduced chromium species. libretexts.org Ketones are generally stable to further oxidation by chromic acid, which allows the reaction to stop at the ketone stage. libretexts.org

Milder oxidizing agents are also frequently used to avoid potential side reactions and are more compatible with sensitive functional groups. chemistrysteps.com These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride). lscollege.ac.inlibretexts.orgchemistrysteps.com These reagents are particularly useful for the selective oxidation of secondary alcohols to ketones without affecting other oxidizable groups within the molecule. chemistrysteps.comnih.gov

Table 2: Selected Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Conditions | Notes |

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, acetone | Strong oxidant, can oxidize primary alcohols to carboxylic acids. libretexts.orgchemistrysteps.com |

| Potassium Permanganate | KMnO₄, NaOH, H₂O | Powerful oxidant, can cleave C-C bonds under harsh conditions. chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Milder oxidant, stops at the aldehyde for primary alcohols. libretexts.orgchemistrysteps.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Mild conditions, avoids heavy metals. lscollege.ac.in |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild and selective reagent. chemistrysteps.com |

Organometallic Reagent-Mediated Syntheses

Coupling of Aryl Grignard Reagents with Acyl Chlorides

The acylation of organometallic reagents, particularly Grignard reagents, with acyl chlorides is a powerful and versatile method for constructing carbon-carbon bonds and synthesizing ketones. wisc.edu To synthesize this compound via this route, one could react phenylmagnesium bromide with 4-cyclohexylbenzoyl chloride, or alternatively, 4-cyclohexylphenylmagnesium bromide with benzoyl chloride.

Grignard reagents are highly reactive nucleophiles. wisc.edu The primary challenge in this reaction is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, leading to a tertiary alcohol as a byproduct. wisc.edusemanticscholar.org Several strategies have been developed to mitigate this issue.

One effective approach involves the use of additives that can moderate the reactivity of the Grignard reagent. wisc.eduacs.org For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to facilitate the selective formation of aryl ketones in high yields. wisc.edusemanticscholar.org It is proposed that this additive forms a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the subsequent nucleophilic attack on the ketone product. wisc.edusemanticscholar.org

Continuous flow synthesis has also emerged as a valuable technique for this transformation, offering advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net By carefully controlling stoichiometry and reaction time in a microreactor, the formation of the tertiary alcohol byproduct can be minimized. rsc.org

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions represent a highly efficient and versatile strategy for the synthesis of diaryl ketones. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a carbon monoxide (CO) source and an organometallic reagent. researchgate.net

A prominent example is the carbonylative Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide. organic-chemistry.orgresearchgate.netrsc.org For the synthesis of this compound, this could involve the reaction of 4-cyclohexylphenyl iodide or bromide with phenylboronic acid, or phenyl iodide or bromide with 4-cyclohexylphenylboronic acid, under a CO atmosphere. The use of heterogeneous catalysts, such as polymer-immobilized palladium nanoparticles, can simplify product purification and allow for catalyst recycling. organic-chemistry.org These reactions can often be carried out under atmospheric pressure of CO. organic-chemistry.orgresearchgate.net

Another important variant is the carbonylative Heck reaction, which couples an aryl halide with an alkene and CO. researchgate.netorganic-chemistry.org While not a direct route to this compound, it is a significant method for synthesizing α,β-unsaturated ketones. researchgate.net

Recent advancements have also focused on developing CO-free carbonylative couplings, where a CO surrogate is used. researchgate.net For example, iron(0) pentacarbonyl [Fe(CO)₅] can serve as a source of CO in situ. rsc.org

Table 3: Examples of Palladium-Catalyzed Carbonylative Couplings for Diaryl Ketone Synthesis

| Reaction Name | Coupling Partners | Key Features |

| Carbonylative Suzuki-Miyaura Coupling | Aryl halide/triflate + Arylboronic acid + CO | High functional group tolerance; can be performed with heterogeneous catalysts. organic-chemistry.orgrsc.orgnih.gov |

| Carbonylative Stille Coupling | Aryl halide/triflate + Organostannane + CO | Tolerant of a wide range of functional groups. |

| Carbonylative Negishi Coupling | Aryl halide/triflate + Organozinc reagent + CO | Utilizes highly reactive organozinc reagents. |

Transition-Metal-Catalyzed Cross-Coupling of Carboxylic Acid Derivatives with Organometallic Reagents

Modern synthetic methods have increasingly focused on the use of carboxylic acid derivatives as coupling partners in transition-metal-catalyzed reactions to form ketones. nih.govnih.govnih.gov These methods offer advantages in terms of substrate availability and functional group tolerance.

Nickel-catalyzed cross-coupling reactions have proven particularly effective. nih.govdigitellinc.com For instance, the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl or aryl halides provides a direct route to unsymmetrical ketones. nih.govnih.gov This approach tolerates a wide variety of functional groups. nih.govnih.gov

Decarboxylative cross-coupling reactions are another innovative strategy where a carboxylic acid is coupled with an organic halide, with the concomitant loss of carbon dioxide. researchgate.netwikipedia.org This avoids the need to pre-activate the carboxylic acid to a more reactive derivative. wikipedia.org Synergistic photoredox and nickel catalysis has enabled the direct decarboxylative arylation of α-oxo acids to afford various ketone structures under mild conditions. princeton.edu This method proceeds via an acyl radical intermediate. princeton.edu

Furthermore, direct cross-electrophile coupling of carboxylic acids with aryl or alkyl halides has been achieved using a combination of photoredox and nickel catalysis, providing a concise synthesis of ketones from abundant starting materials. rsc.org This strategy bypasses the need for pre-formed organometallic reagents.

Green Chemistry and Sustainable Synthetic Routes for Diaryl Ketones

The principles of green chemistry are increasingly pivotal in the synthesis of diaryl ketones, steering research towards more sustainable and environmentally benign processes. This section explores several cutting-edge techniques that align with these principles.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of diaryl ketones, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

An efficient continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides. rsc.orgrsc.org This method operates under mild conditions, such as ambient temperature, and can be completed within a short reaction time. rsc.org The use of microreactors in flow chemistry enhances safety, particularly when dealing with hazardous reagents or intermediates. beilstein-journals.org For instance, the on-demand generation of organometallic reagents and their immediate use in subsequent reactions minimizes risks associated with their storage and handling. rsc.orgrsc.org A notable application of this is the synthesis of 2-(3-benzoylphenyl)propionitrile, a key intermediate for the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, which was produced with a high productivity rate. rsc.org

| Feature | Benefit in Diaryl Ketone Synthesis |

| Precise Control | Higher yields and purity of the final product. |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates. beilstein-journals.org |

| Scalability | Facile scale-up from laboratory to industrial production. rsc.org |

| Efficiency | Reduced reaction times and increased productivity. rsc.org |

Solar Energy-Induced Photo-Friedel-Crafts Acylation Techniques

Harnessing solar energy for chemical transformations represents a significant advancement in green chemistry. utep.edu The photo-Friedel-Crafts acylation, a reaction known for over a century, has seen renewed interest as a sustainable method for synthesizing acylated hydroquinones, which are precursors to various bioactive compounds. utep.eduresearchgate.net This technique utilizes sunlight as a clean and endlessly renewable energy source, completely avoiding the energy costs associated with artificial UV light. utep.edu

The reaction typically involves the photo-induced acylation of quinones with aldehydes. researchgate.netrsc.org This process is environmentally friendly as it circumvents the need for strong acids and avoids the formation of harmful byproducts often associated with conventional Friedel-Crafts reactions. utep.edu Research has demonstrated the feasibility of this method on a larger scale using various solar reactors, proving its potential for industrial applications. researchgate.netrsc.org The scope of this reaction has been expanded to include a variety of functionalized aldehydes and naphthoquinones, yielding the desired products in acceptable to excellent yields. rsc.orgmdpi.com

| Reactants | Conditions | Product | Significance |

| 1,4-Quinones and Aldehydes | Solar Irradiation | Acylated Hydroquinones | Green synthesis of important pharmaceutical intermediates. utep.edu |

| Naphthoquinones and Functionalized Aldehydes | "Sun-mimicking" light source, Trifluorotoluene | Acylated Naphthohydroquinones | Improved reaction times and yields under safer conditions. rsc.orgmdpi.com |

Utilization of Bio-Derived Solvents (e.g., 2-Methyltetrahydrofuran)

The choice of solvent is a critical factor in the environmental impact of a chemical process. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly promising green solvent derived from renewable resources like furfural (B47365) and levulinic acid. nih.govsigmaaldrich.com Its favorable physical and chemical properties, including low miscibility with water, a suitable boiling point, and greater stability compared to other cyclic ethers like tetrahydrofuran (B95107) (THF), make it an excellent alternative to conventional, often hazardous, solvents. nih.govsigmaaldrich.comresearchgate.net

In the context of diaryl ketone synthesis, 2-MeTHF has been successfully employed as a solvent in the continuous flow coupling of aryl Grignard reagents with acyl chlorides. rsc.orgrsc.org Its use aligns with green chemistry principles by reducing reliance on petroleum-based solvents. researchgate.net Furthermore, its low water solubility simplifies product extraction and solvent recovery, minimizing waste. researchgate.net The application of 2-MeTHF has been explored in a wide array of organic reactions, including those involving organometallics and biotransformations, often with excellent results. nih.govsemanticscholar.org Preliminary toxicological assessments suggest that its use could be extended to more processes within the pharmaceutical industry. nih.gov

| Property of 2-MeTHF | Advantage in Synthesis |

| Bio-derived | Reduces dependence on fossil fuels. nih.govsigmaaldrich.com |

| Low water miscibility | Facilitates easy work-up and solvent recycling. researchgate.net |

| Chemical stability | Offers a robust reaction medium for various transformations. nih.govsigmaaldrich.com |

| Favorable toxicological profile | Potential for broader use in pharmaceutical applications. nih.gov |

Advanced C-C Bond Forming Reactions in Ketone Synthesis

The construction of the diaryl ketone scaffold fundamentally relies on the formation of carbon-carbon bonds. This section highlights advanced catalytic methods that enable precise and efficient C-C bond formation, as well as novel strategies for skeletal editing of ketone structures.

Catalytic α-Alkylation of Carbonyl Compounds

The α-alkylation of ketones is a fundamental C-C bond-forming reaction used to introduce alkyl groups at the position adjacent to the carbonyl group. csic.es This transformation is crucial for the synthesis of more complex ketone structures. organic-chemistry.org Modern catalytic methods have focused on developing more sustainable and efficient protocols that avoid the use of stoichiometric strong bases and hazardous alkylating agents. csic.es

One prominent green chemistry approach is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, with water being the only byproduct. researcher.life This process is often catalyzed by transition metal complexes, such as those based on iridium or manganese. organic-chemistry.orgacs.org These catalysts facilitate a tandem reaction sequence of alcohol dehydrogenation to an aldehyde, aldol (B89426) condensation with the ketone, and subsequent hydrogenation of the resulting enone. The development of metal-supported heterogeneous catalysts and nanoparticle-based catalysts has further enhanced the practicality of these methods. acs.org Nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has also been developed, allowing for the construction of chiral ketones with α-quaternary carbon centers. acs.org

| Catalytic System | Alkylating Agent | Key Features |

| Iridium or Manganese Complexes | Primary Alcohols | "Borrowing Hydrogen" methodology, atom-efficient, water as the only byproduct. organic-chemistry.orgresearcher.lifeacs.org |

| Nickel/Bimetallic Ligand | Unactivated Alkyl Halides | Enantioselective synthesis of α-quaternary ketones. acs.org |

| Synergistic Copper-Aminocatalysis | Electron-Deficient Alkanes | Direct functionalization of C(sp3)─H bonds with high chemoselectivity. researcher.life |

Deacylation and Skeletal Editing via C-C Bond Activation

The selective cleavage and functionalization of carbon-carbon bonds offer a powerful strategy for modifying molecular skeletons, a process often referred to as "skeletal editing." nih.govresearchgate.net While C-H bond activation has been extensively studied, the activation of the typically more inert C-C bonds in ketones has emerged as a frontier in organic synthesis. nih.govnih.govuchicago.edu

Recent advancements have introduced methods for the deacylation of ketones, where the acyl group is removed. nih.govnih.gov One innovative strategy involves an iridium-catalyzed C-C bond activation driven by the aromatization of an in situ-formed intermediate. nih.govnih.gov This approach is applicable to a variety of ketone substrates and allows for transformations such as the deacetylation of methyl ketones. nih.gov Such methods provide novel strategic disconnections in retrosynthetic analysis, enabling the synthesis of complex molecules from readily available ketone feedstocks. nih.govnih.gov These transformations can be used for the late-stage modification of bioactive compounds, demonstrating their potential in drug discovery. nih.gov A dual catalytic strategy using metallaphotoredox catalysis has also been described for the deacylation and subsequent acylation of ketones, allowing for efficient skeletal modification. researcher.life

| Method | Driving Force/Catalyst | Application |

| Iridium-catalyzed C-C activation | Aromatization of a pre-aromatic intermediate | Deacetylation of methyl ketones, deconstructive pyrazole (B372694) synthesis. nih.govnih.gov |

| Metallaphotoredox dual catalysis | Dihydroquinazolinone intermediates | Versatile acylation via α C-C cleavage for skeletal modification. researcher.life |

| Brønsted acid-catalyzed C-C cleavage | Equilibrium shift towards enol formation | α-alkylation of ketones with 1,3-dicarbonyl compounds as leaving groups. mdpi.com |

Umpolung Strategies in Catalytic Carbon-Carbon Bond Formations

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. researchgate.netethz.chwikipedia.org In the context of carbonyl compounds, the carbon atom is typically electrophilic. Umpolung strategies transform this electrophilic center into a nucleophilic one, effectively creating an "acyl anion equivalent". dnmfaizpur.org This approach enables the formation of carbon-carbon bonds that are otherwise challenging to construct using traditional methods. researchgate.net

Catalytic methods employing umpolung are particularly advantageous due to their atom economy and milder reaction conditions compared to stoichiometric approaches. tubitak.gov.tr One prominent strategy involves the use of N-heterocyclic carbenes (NHCs) or cyanide ions to generate acyl anion intermediates from aldehydes. tubitak.gov.truwindsor.ca Another classic and effective method relies on the formation of 1,3-dithianes from aldehydes. The C-2 proton of the dithiane is acidic enough to be removed by a strong base, creating a nucleophilic carbon that serves as a masked acyl anion. dnmfaizpur.orgnih.gov

A notable application of this strategy for diaryl ketone synthesis involves the palladium-catalyzed direct C–H arylation of 2-aryl-1,3-dithianes. nih.gov In this process, the dithiane, acting as an acyl anion equivalent, is coupled with an aryl bromide. Subsequent hydrolysis of the resulting 2,2-diaryl-1,3-dithiane unmasks the carbonyl group to yield the final diaryl ketone. nih.gov This method provides an unconventional and efficient route to molecules like this compound by constructing the central ketone moiety through the coupling of two aryl fragments, one of which is introduced via a nucleophilic carbonyl equivalent.

The general scheme for this umpolung approach is outlined below:

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1. Dithiane Formation | An aryl aldehyde (e.g., benzaldehyde) | 1,3-Propanedithiol, Lewis Acid | 2-Aryl-1,3-dithiane | Masking the carbonyl group to allow for umpolung. |

| 2. Deprotonation | 2-Aryl-1,3-dithiane | Strong base (e.g., n-Butyllithium) | Lithiated 2-aryl-1,3-dithiane | Generation of the nucleophilic acyl anion equivalent. |

| 3. C-C Coupling | Lithiated dithiane, Aryl halide (e.g., 4-Cyclohexylbromobenzene) | Palladium catalyst, Ligand | 2-(Aryl)-2-(4-Cyclohexylphenyl)-1,3-dithiane | Formation of the diaryl-substituted dithiane intermediate. |

| 4. Deprotection | Diaryl-substituted dithiane | Water, Deprotection agent (e.g., N-Bromosuccinimide, Iodine) | This compound | Regeneration of the ketone functionality. |

This catalytic C-C bond formation represents a significant advance in the synthesis of complex ketones, providing a versatile tool for medicinal and materials chemistry. tubitak.gov.tr

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling reactions that often rely on pre-formed, sensitive organometallic reagents. wikipedia.org This methodology utilizes readily available and stable carboxylic acids as coupling partners, which upon extrusion of carbon dioxide, generate an in situ organometallic species for subsequent coupling with an organic halide or triflate. wikipedia.orglookchem.com This approach is advantageous for its use of inexpensive starting materials and its tolerance to a wider range of functional groups. wikipedia.org

The synthesis of diaryl ketones, such as this compound, can be efficiently achieved through the decarboxylative coupling of an α-oxocarboxylic acid with an aryl halide. A common catalytic system for this transformation involves a bimetallic palladium and copper system. lookchem.comnih.gov The proposed mechanism suggests that an organocopper species is first generated through the decarboxylation of a copper carboxylate salt. This species then undergoes transmetalation to a palladium center, which has already undergone oxidative addition with the aryl halide. The final diaryl ketone product is then formed via reductive elimination from the palladium complex. wikipedia.org

A study demonstrated the synthesis of cyclohexyl phenyl ketone through the catalyzed decarboxylation of a mixture of benzoic acid and cyclohexanecarboxylic acid using a manganese(II) oxide catalyst at high temperatures. globethesis.com While this produces a related structure, modern decarboxylative cross-couplings offer milder conditions and broader applicability for unsymmetrical ketones. researchgate.net For instance, metallaphotoredox catalysis can be used to selectively generate unsymmetrical ketones by coupling two different carboxylic acids. researchgate.net

The general conditions for a palladium/copper-catalyzed decarboxylative coupling to synthesize a diaryl ketone are summarized below:

| Component | Example | Role |

| Aryl Substrate | Potassium 2-oxo-2-phenylacetate | Source of the acyl group after decarboxylation. |

| Coupling Partner | 1-Bromo-4-cyclohexylbenzene | Source of the second aryl group. |

| Catalyst System | Palladium(II) bromide, Copper(I) iodide | Catalyzes the oxidative addition, decarboxylation, transmetalation, and reductive elimination steps. |

| Ligand | 1,10-Phenanthroline, Tol-BINAP | Stabilizes the metal catalysts and facilitates the catalytic cycle. |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent suitable for the reaction conditions. |

| Energy Source | Conventional heating or microwave irradiation | Microwave heating can significantly reduce reaction times. lookchem.comnih.gov |

This method provides a direct and efficient pathway for assembling complex ketone structures from simple and abundant carboxylic acid precursors. semanticscholar.org

Stereoselective Synthesis Approaches for Ketones (e.g., Asymmetric Reduction)

While the preceding sections focused on constructing the carbon skeleton of ketones, stereoselective methods are crucial for controlling the three-dimensional arrangement of atoms, particularly in the synthesis of chiral molecules. For prochiral ketones like this compound, a key stereoselective transformation is the asymmetric reduction of the carbonyl group to produce a chiral, non-racemic alcohol. wikipedia.org These chiral alcohols (in this case, a chiral diarylmethanol) are valuable intermediates in the pharmaceutical industry. researchgate.netacs.org

Asymmetric reduction can be achieved using various catalytic systems, which are broadly categorized into biocatalytic and organometallic methods. researchgate.net

Catalytic Asymmetric Transfer Hydrogenation (ATH) is a prominent organometallic approach. This reaction typically employs a chiral transition metal complex, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), to transfer hydrogen from a simple hydrogen donor like isopropanol (B130326) or formic acid to the ketone. wikipedia.orgacs.org The enantioselectivity of the reduction is controlled by the chiral ligand coordinated to the metal center. For challenging substrates like diaryl ketones, where the two aryl groups are structurally similar, highly effective catalysts are required to differentiate between the two enantiotopic faces of the carbonyl group. acs.org

The table below shows representative results for the asymmetric reduction of diaryl ketones using a Ru-catalyst, demonstrating the high enantioselectivity achievable with this method.

| Substrate (Diaryl Ketone) | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Benzo[b]thiophen-3-yl(benzofuran-2-yl)methanone | Ru-complex with chiral ligand | 96% | High |

| 1-Naphthyl(2-naphthyl)methanone | Ru-complex with chiral ligand | 85% | 95% |

| (Anthracen-9-yl)(phenyl)methanone | Ru-complex with chiral ligand | 93% | 92% |

| Data adapted from studies on asymmetric transfer hydrogenation of diaryl ketones. acs.org |

Biocatalytic asymmetric reduction utilizes enzymes, such as alcohol dehydrogenases (ADHs), to reduce ketones with high enantioselectivity. researchgate.net These enzymatic reactions are attractive because they often proceed under mild conditions (neutral pH, room temperature) and can exhibit exquisite selectivity, even with sterically demanding "bulky-bulky" ketones like this compound. researchgate.net

The choice between these methods depends on the specific substrate, desired enantiomer, and scalability requirements. Both approaches represent state-of-the-art techniques for accessing enantiopure alcohols from prochiral ketones. acs.orgmdpi.com

Photochemistry and Photoinduced Reactivity of 4 Cyclohexylphenyl Phenyl Methanone Derivatives

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of photoexcited (4-Cyclohexylphenyl)(phenyl)methanone is dictated by the nature and interplay of its various excited states. The initial excitation populates a short-lived singlet state, which rapidly transitions to a more stable and longer-lived triplet state, the principal actor in the subsequent photochemistry.

The photochemistry of benzophenone (B1666685) derivatives is characterized by two primary low-lying triplet excited states: the nπ* and the ππ* states.

nπ Triplet State: This state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital of the carbonyl group. The T1 state of benzophenone itself is of nπ* character. edinst.com This state is characterized by having significant radical character on the oxygen atom, making it highly reactive in hydrogen abstraction reactions.

ππ Triplet State: This state results from the excitation of an electron from a π bonding orbital to a π antibonding orbital, typically associated with the aromatic rings. The T2 state in benzophenone has ππ* character. scispace.com

Charge-Transfer (CT) States : In molecules where electron-donating groups are attached to the benzophenone core, intramolecular charge transfer states can play a significant role. For donor-acceptor (D-A) compounds based on benzophenone, photoexcitation can lead to the formation of both singlet and triplet intramolecular charge transfer (ICT) states. rsc.org In the case of this compound, the cyclohexyl group is a weak electron donor, but charge-transfer interactions can still influence the excited state properties.

The relative energies of these states are crucial for determining the photochemical behavior and can be influenced by substituents and the polarity of the solvent.

| Excited State | Electronic Transition | Key Characteristics | Typical Reactivity |

|---|---|---|---|

| T1(nπ) | n → π | Localized on C=O group, radical character on oxygen. | Hydrogen atom abstraction. |

| T2(ππ) | π → π | Delocalized over aromatic system. | Often involved in intersystem crossing pathways. |

| Charge-Transfer (CT) | Electron transfer from donor to acceptor moiety. | Polarized state, sensitive to solvent polarity. | Influences rates of recombination and radical ion formation. |

Following excitation to the first excited singlet state (S1), which is typically of nπ* character, benzophenone and its derivatives undergo a highly efficient process called intersystem crossing (ISC) to populate the triplet manifold. edinst.com The quantum yield for this process in benzophenone is nearly unity.

The transition from the S1(nπ) state to the T1(nπ) state is formally forbidden by selection rules. acs.org However, a more efficient, two-step pathway is generally accepted:

S1(nπ) → T2(ππ)**: A rapid intersystem crossing occurs from the singlet nπ* state to the nearby triplet ππ* state. This transition is favored according to El-Sayed's rule, which states that ISC is more efficient when it involves a change in orbital type (nπ* ↔ ππ*). scispace.com

T2(ππ) → T1(nπ)**: Subsequently, a very fast internal conversion (IC) occurs from the T2(ππ) state to the lowest triplet state, T1(nπ). scispace.com

The timescale for these processes is in the picosecond range. acs.org Hydrogen bonding with protic solvents can modify the rate of intersystem crossing by affecting the energies of the involved states. scispace.comacs.org

The triplet state of this compound, like other benzophenone derivatives, is a potent oxidizing agent and can react with other molecules to form radical intermediates.

Ketyl Radicals : In the presence of a hydrogen donor (R-H), the triplet ketone can abstract a hydrogen atom to form a ketyl radical. This is a hallmark reaction of triplet benzophenones. The formation of the ketyl radical is a key step in many photochemical reactions, such as photoreduction and pinacol (B44631) coupling.

Anion Radicals : The triplet ketone can also be reduced via single electron transfer (SET) from a suitable electron donor, resulting in the formation of a ketone radical anion. nih.gov This process is particularly relevant in reactions with amines or in polar solvents that can stabilize charged intermediates. Ketyl radicals and anion radicals can sometimes be considered as protonated and deprotonated forms of the same species.

The generation of these radical intermediates is central to the photoreactivity of this class of compounds. mit.edu

| Radical Intermediate | Formation Pathway | General Structure |

|---|---|---|

| Ketyl Radical | Hydrogen atom abstraction by the triplet ketone. | (Ar)₂Ċ-OH |

| Anion Radical | Single electron transfer to the triplet ketone. | (Ar)₂Ċ-O⁻ |

Photoreactivity Mechanisms

The long-lived and energetic triplet state of this compound drives its photoreactivity, primarily through mechanisms involving the transfer of atoms or electrons.

Hydrogen atom abstraction, also known as hydrogen atom transfer (HAT), is a characteristic reaction of the nπ* triplet state of aromatic ketones. wikipedia.org The electrophilic oxygen atom of the triplet ketone readily abstracts a hydrogen atom from a wide variety of substrates, known as hydrogen donors.

The general mechanism is: BP=O (T1) + R-H → [BP•-OH R•]

Where BP=O (T1) is the triplet ketone and R-H is the hydrogen donor. This reaction generates a ketyl radical (BP•-OH) and a substrate-derived radical (R•). The efficiency of this reaction depends on the bond dissociation energy of the C-H bond in the donor molecule. Alcohols, ethers, and alkanes with weak C-H bonds are common substrates. This reactivity is fundamental in applications such as photopolymerization and as a synthetic tool for C-H functionalization. nih.govorganic-chemistry.org

In addition to direct hydrogen atom abstraction, the triplet ketone can react through a more complex mechanism known as proton-coupled electron transfer (PCET). This pathway is particularly important in reactions with substrates like phenols and amino acids. nih.govrsc.org

PCET can occur via two main pathways:

Stepwise Electron Transfer-Proton Transfer (ET-PT) : An initial electron transfer from the substrate to the triplet ketone forms a radical ion pair. This is followed by a proton transfer to yield the final neutral radicals (ketyl and substrate radical). acs.org

Concerted Electron-Proton Transfer (EPT) : The electron and proton are transferred in a single kinetic step. nih.gov

The operative mechanism often depends on the solvent polarity. In non-polar solvents, the concerted pathway may be favored, while in polar solvents that can stabilize charged intermediates, the stepwise ET-PT mechanism is more common. nih.gov This reactivity highlights the versatility of the benzophenone triplet state, which can act as either a hydrogen atom abstractor or an electron acceptor depending on the reaction partner and environment.

In-Depth Analysis of this compound's Photochemistry Remains Elusive Due to Lack of Specific Research Data

The Photo-Fries rearrangement is a well-established photochemical reaction for aryl esters, leading to the formation of hydroxyaryl ketones. wikipedia.org This intramolecular rearrangement proceeds through a radical mechanism and can yield ortho- and para-substituted products. wikipedia.org The efficiency and regioselectivity of this reaction are known to be influenced by the solvent environment and the nature of substituents on the aromatic rings. For instance, studies on various aryl benzoates have shown that the product distribution between in-cage recombination and out-of-cage diffusion of the radical pair is a key factor. unipv.it However, specific quantum yields and product distribution ratios for the Photo-Fries rearrangement of this compound derivatives could not be located.

Similarly, the "meta effect" in photochemistry, where the presence of a substituent at the meta position of a chromophore can significantly influence the reaction pathway, is a topic of considerable interest. nih.govmdpi.com Research on benzophenone derivatives with substituents at the meta positions has demonstrated that electron-donating and electron-withdrawing groups can affect the stability of reactive intermediates and thus direct the course of the photochemical reaction. nih.gov For example, an electron-donating group can facilitate "meta effect" photochemistry by stabilizing a crucial biradical intermediate. nih.gov Despite the relevance of this concept, specific studies quantifying the "meta effect" in this compound derivatives are absent from the available literature.

The influence of the solvent on the photoreactivity and excited states of benzophenones is a critical aspect of their photochemistry. Solvent polarity, viscosity, and hydrogen-bonding capabilities can alter the energies of the excited states, influence the rates of intersystem crossing, and affect the lifetimes of transient species. While general principles of solvent effects on photochemical reactions are well-understood, specific data illustrating these effects on this compound are not available. nih.gov

Furthermore, the effect of substituents on the photophysical and photochemical properties of benzophenone derivatives is a key area of study for tuning their reactivity. Substituents can modify the absorption spectra, excited-state energies, and quantum yields of various photochemical processes. uea.ac.uk The electronic nature and position of substituents play a crucial role in determining the photostability and reaction pathways of these compounds. beilstein-journals.org However, a systematic investigation into how different substituents on the phenyl or cyclohexyl rings of this compound impact its excited states and photoreactivity has not been reported in the accessible scientific literature.

Due to the lack of specific experimental data, including quantum yields, product distribution tables, and excited-state lifetimes for this compound and its derivatives, a detailed and scientifically rigorous article on its photochemistry, as per the requested outline, cannot be generated at this time. Further experimental research is required to elucidate the specific photochemical behavior of this compound.

Computational Chemistry and Theoretical Studies of 4 Cyclohexylphenyl Phenyl Methanone

Density Functional Theory (DFT) Applications in Ketone Chemistry

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. esqc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, a simpler quantity than the complex multi-electron wavefunction. esqc.org This approach has been widely applied to investigate various aspects of ketone chemistry, from ground-state properties to complex reaction pathways.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving ketones. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, providing a detailed, step-by-step understanding of the reaction mechanism.

For instance, DFT has been used to explore the mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.org In such studies, calculations reveal the most energetically favorable pathway, which may involve multiple steps such as nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org The energy barrier for each step can be quantified; for example, the initial nucleophilic attack by a phosphine (B1218219) catalyst on a cyclopropyl ketone was calculated to have an energy barrier of 28.9 kcal/mol. rsc.org Similarly, DFT has been applied to understand the stereoselective [2+2] cycloaddition of ketenes and benzaldehydes, identifying the cycloaddition as the rate- and stereoselectivity-determining step. rsc.org

In the context of (4-Cyclohexylphenyl)(phenyl)methanone, DFT could be employed to study its behavior in various organic reactions, such as nucleophilic additions to the carbonyl carbon or reactions at the alpha-carbon. By calculating the Gibbs free energy profile, researchers can predict the feasibility of different pathways and identify the rate-determining step.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step of a Ketone

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Ketone + Nucleophile | 0.0 |

| TS1 | Transition State | +15.5 |

| Intermediate | Tetrahedral Intermediate | -5.2 |

| TS2 | Transition State | +8.7 |

| Products | Final Product | -20.1 |

Note: This table presents hypothetical data based on typical values found in DFT studies of ketone reactions to illustrate the type of information obtained.

The electronic structure of a ketone dictates its reactivity. DFT provides a means to analyze this structure through the calculation of properties like atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These analyses help in understanding how substituents influence the electron distribution and, consequently, the regioselectivity of a reaction.

For example, in the palladium-catalyzed α-arylation of ketones, DFT calculations can be used to understand how different ligands and substrates affect the regioselectivity, which is the preference for reaction at one position over another. acs.org Studies on the α-functionalization of ketones have shown that DFT can predict how intermolecular interactions can be used to widen the activation energy gap between a desired main reaction and an unwanted side reaction, thereby increasing chemoselectivity. doaj.orgmdpi.com

For this compound, the cyclohexyl group acts as an electron-donating group, while the phenyl groups are part of the conjugated system. DFT calculations could precisely quantify the electronic effect of the cyclohexyl substituent on the reactivity of the carbonyl group and the aromatic rings. This would be crucial for predicting the regioselectivity in electrophilic aromatic substitution reactions or the relative acidity of the α-hydrogens on the cyclohexyl ring.

Table 2: Illustrative Calculated Mulliken Charges on Key Atoms of this compound

| Atom | Description | Calculated Charge (a.u.) |

|---|---|---|

| O(1) | Carbonyl Oxygen | -0.55 |

| C(2) | Carbonyl Carbon | +0.48 |

| C(3) | Phenyl C (ipso, attached to C=O) | +0.15 |

| C(4) | Cyclohexylphenyl C (ipso, attached to C=O) | +0.18 |

| C(5) | Cyclohexylphenyl C (para, attached to cyclohexyl) | -0.12 |

Note: This table contains hypothetical charge values to demonstrate how DFT can map electron distribution across a molecule.

DFT calculations are highly effective for determining the equilibrium geometry of molecules. By minimizing the energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. primescholars.com

Beyond structure, DFT can predict various spectroscopic properties. The calculation of vibrational frequencies is a standard application, providing theoretical infrared (IR) and Raman spectra that are invaluable for interpreting experimental results. scispace.comresearchgate.net Furthermore, DFT can compute nuclear magnetic resonance (NMR) chemical shifts by calculating the magnetic shielding tensor for each nucleus. researchgate.net This requires calculating the second derivative of the energy with respect to an external magnetic field and the nuclear magnetic moment. researchgate.net

For this compound, DFT geometry optimization would reveal the preferred conformation, including the twist angles of the two phenyl rings relative to the carbonyl plane. Subsequent frequency calculations would yield a theoretical vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. Similarly, calculated ¹H and ¹³C NMR chemical shifts would help confirm the molecular structure in solution.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Aromatic Ketone

| Property | Calculation Method | Calculated Value | Experimental Value |

|---|---|---|---|

| C=O Stretch Freq. | B3LYP/6-311G(d,p) | 1675 cm⁻¹ | 1660 cm⁻¹ |

| Carbonyl ¹³C Shift | GIAO-DFT | 198.5 ppm | 196.2 ppm |

| para-H ¹H Shift | GIAO-DFT | 7.85 ppm | 7.78 ppm |

Note: This table provides representative data to illustrate the typical accuracy of DFT spectroscopic predictions for molecules similar to this compound.

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nsf.govnih.gov TD-DFT is an extension of DFT that can calculate electronic excitation energies, which correspond to the absorption bands in a UV-visible spectrum. nsf.gov It also provides information about the nature of the electronic transitions (e.g., n→π* or π→π*), oscillator strengths (related to absorption intensity), and the properties of excited states.

These calculations are crucial for understanding photophysical processes such as fluorescence and phosphorescence, as well as photochemical reactions that proceed through an excited state. nih.govresearchgate.net By optimizing the geometry of the first excited singlet (S₁) and triplet (T₁) states, TD-DFT can be used to predict emission energies and explore excited-state reaction pathways. nsf.gov

For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum, identifying the key electronic transitions responsible for its light-absorbing properties. Such studies could also map out the potential energy surfaces of its excited states to understand its photostability or potential for use in photochemical applications.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₁ | 3.45 | 359 | 0.002 | n → π* |

| S₂ | 3.90 | 318 | 0.015 | π → π* |

| S₃ | 4.35 | 285 | 0.450 | π → π* |

Note: This table presents plausible TD-DFT results for an aromatic ketone, demonstrating the type of output used to interpret electronic spectra.

The cleavage of typically inert carbon-carbon single bonds is a challenging yet powerful transformation in organic synthesis. DFT calculations have become essential for understanding the mechanisms of C-C bond activation, particularly in reactions catalyzed by transition metals. researchgate.net Ketones offer a platform for such reactions, often driven by factors like strain release in small rings or the formation of stable aromatic products. researchgate.netnih.gov

DFT studies can model the entire catalytic cycle, including the oxidative addition of a metal into a C-C bond, and determine the energetics of competing pathways. chemrxiv.orgsemanticscholar.org For example, computational studies on rhodium-catalyzed cross-coupling reactions of unstrained ketones revealed that the interaction energy between the metal catalyst and the C-C bond, rather than the release of ring strain, was the controlling factor in reactivity. chemrxiv.orgsemanticscholar.org Aromatization can also be a powerful driving force for C-C bond cleavage, and DFT has been used to calculate the change in aromaticity during such reactions, confirming its role in lowering the activation barrier. nih.gov

For this compound, the C-C bonds adjacent to the carbonyl group are generally robust. However, DFT could be used to explore the feasibility of their activation under various catalytic conditions. Such studies could predict which bond (the one to the phenyl ring or the one to the cyclohexylphenyl ring) would be more susceptible to cleavage and help in designing catalysts to achieve this transformation selectively.

Advanced Computational Techniques for Chemical Reactivity

While DFT is a versatile tool, more advanced computational techniques are often employed to gain deeper insights into chemical reactivity, especially for complex systems. These methods often build upon or are used in conjunction with DFT.

One such technique is the Activation Strain Model (ASM) , also known as the Distortion/Interaction model. The ASM deconstructs the activation energy of a reaction into two components: the strain energy, which is the energy required to distort the reactants into their geometry in the transition state, and the interaction energy, which is the actual interaction between the distorted reactants. chemrxiv.orgsemanticscholar.org This model has been successfully used to analyze the reactivity in ketone C-C bond activation, providing a more nuanced understanding of the factors that control the reaction barrier. chemrxiv.orgsemanticscholar.org

Another key area is the inclusion of environmental effects , such as solvents. Explicitly modeling solvent molecules is computationally expensive, so continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are frequently used with DFT. acs.org These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in solution, which can differ significantly from the gas phase. acs.orgorientjchem.org

For more complex systems, such as enzymes, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is used. In QM/MM, the reactive center of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method like DFT, while the rest of the protein and solvent environment is treated with a less computationally demanding MM force field. This allows for the study of reactions in a realistic biological environment.

These advanced techniques could be applied to this compound to provide a more accurate and detailed picture of its reactivity. For example, ASM could rationalize its reactivity patterns with different reagents, while DFT with continuum solvation models could predict how its properties and reaction outcomes change in different solvents.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.govwalisongo.ac.id It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. longdom.orglew.ro A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. lew.ro This energy gap can be correlated with the wavelengths of light a compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com

For a molecule like this compound, a HOMO-LUMO analysis performed using methods like Density Functional Theory (DFT) would reveal the distribution of these frontier orbitals across the molecule. Typically, in benzophenone-like structures, the HOMO and LUMO are localized on the conjugated benzoyl portion of the molecule. The analysis would provide specific energy values for these orbitals and their energy gap, which are key predictors of the molecule's electronic behavior.

Table 1: Illustrative Data Table for HOMO/LUMO Analysis of a Benzophenone (B1666685) Derivative This table is a hypothetical representation of typical data obtained from a DFT calculation for a related compound, as specific data for this compound was not found in the searched literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Determines chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net

These maps are color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or neutral potential. researchgate.net MEP maps are invaluable for predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net

For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of lone pairs. This site would be the primary center for electrophilic attack. The hydrogen atoms on the phenyl and cyclohexyl rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The non-polar cyclohexyl and phenyl rings would likely show regions of neutral potential.

Table 2: General Color Correlation in MEP Maps This table explains the standard color scheme used in MEP mapping to denote electrostatic potential.

| Color | Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Red | Most Negative | Electrophilic Attack |

| Orange/Yellow | Slightly Negative | Electrophilic Attack |

| Green | Neutral | Van der Waals Interaction |

| Blue | Positive | Nucleophilic Attack |

Advanced Spectroscopic Analysis and Characterization of 4 Cyclohexylphenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the (4-Cyclohexylphenyl)(phenyl)methanone structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the cyclohexyl group.

Aromatic Protons: The spectrum will show two sets of signals for the aromatic regions. The protons on the unsubstituted phenyl ring, adjacent to the carbonyl group, are expected to appear as multiplets in the range of δ 7.45–7.85 ppm. Typically, the protons ortho to the carbonyl group are deshielded and appear further downfield compared to the meta and para protons due to the electron-withdrawing nature of the carbonyl. The 4-substituted phenyl ring should present a simpler AA'BB' splitting pattern, with two doublets. Based on analogs like 4-cyclohexylphenol, the doublet for protons ortho to the cyclohexyl group would be expected around δ 7.1-7.3 ppm, while the doublet for protons ortho to the carbonyl group would be further downfield. chemicalbook.com

Aliphatic Protons: The cyclohexyl protons will appear in the upfield region, typically between δ 1.20 and 2.60 ppm. The methine proton (CH) directly attached to the phenyl ring is the most deshielded of this group and is expected to appear as a multiplet around δ 2.45–2.55 ppm. The remaining ten protons on the cyclohexyl methylene (B1212753) (CH₂) groups will produce a series of complex, overlapping multiplets in the δ 1.20–1.90 ppm range. rsc.org

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho to C=O) | 7.75 - 7.85 | Multiplet (or Doublet) |

| Phenyl H (meta, para to C=O) | 7.45 - 7.65 | Multiplet |

| 4-Cyclohexylphenyl H (ortho to C=O) | 7.70 - 7.80 | Doublet |

| 4-Cyclohexylphenyl H (ortho to cyclohexyl) | 7.20 - 7.35 | Doublet |

| Cyclohexyl H (methine, C1') | 2.45 - 2.60 | Multiplet (tt) |

| Cyclohexyl H (methylene, C2'-C6') | 1.20 - 1.90 | Overlapping Multiplets |

¹³C NMR for Carbonyl and Aromatic Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum will be that of the carbonyl carbon, which is anticipated to resonate in the δ 195–198 ppm region, a characteristic range for diaryl ketones. rsc.org

Aromatic Carbons: The spectrum will display multiple signals for the aromatic carbons between δ 125–150 ppm. libretexts.org The carbon atom of the substituted ring to which the cyclohexyl group is attached (ipso-carbon) is expected to have a chemical shift around δ 148-150 ppm. The other quaternary carbon, to which the carbonyl is attached, will also be in this region. The remaining aromatic carbons will appear as strong signals in the δ 128–133 ppm range.

Aliphatic Carbons: The carbons of the cyclohexyl ring will be observed in the upfield region of the spectrum. The methine carbon (C1') attached to the phenyl ring is expected at approximately δ 44–46 ppm. The other methylene carbons of the cyclohexyl ring will appear in the range of δ 25–35 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195.0 - 198.0 |

| Aromatic C (ipso, C-Cyclohexyl) | 148.0 - 150.0 |

| Aromatic C (quaternary, C-C=O) | 137.0 - 139.0 |

| Aromatic CH | 128.0 - 133.0 |

| Cyclohexyl C (methine, C1') | 44.0 - 46.0 |

| Cyclohexyl C (methylene, C2'/C6') | 33.0 - 35.0 |

| Cyclohexyl C (methylene, C3'/C5') | 26.0 - 28.0 |

| Cyclohexyl C (methylene, C4') | 25.0 - 27.0 |

Two-Dimensional NMR (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal through-bond proton-proton couplings. longdom.org Key expected correlations include cross-peaks between the adjacent aromatic protons on both rings and, importantly, between the methine proton of the cyclohexyl ring and its adjacent methylene protons. This would confirm the connectivity within the aliphatic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations, providing insights into the three-dimensional structure. libretexts.org Significant NOE cross-peaks would be expected between the ortho-protons of the unsubstituted phenyl ring and the ortho-protons of the 4-cyclohexylphenyl ring. This would indicate the relative spatial orientation of the two aromatic rings. Correlations between the cyclohexyl methine proton and the ortho-protons of the substituted phenyl ring would also be anticipated, confirming their proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Conjugation Effects

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For diaryl ketones like benzophenone (B1666685), this band typically appears at a lower frequency (around 1650-1670 cm⁻¹) compared to saturated ketones (1715 cm⁻¹) due to the resonance effect of the two aromatic rings. spcmc.ac.inias.ac.in This conjugation delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and thus lowering its stretching frequency. pg.edu.pl Other characteristic bands would include C-H stretching vibrations for the aromatic (3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) protons, and C=C stretching vibrations for the aromatic rings (1600-1450 cm⁻¹).

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula for this compound is C₁₉H₂₀O, giving it a molecular weight of 276.36 g/mol . nih.gov

The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) at m/z = 276. The fragmentation of such ketones is typically dominated by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of the phenyl group: Alpha-cleavage resulting in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and a phenyl radical. The benzoyl cation is often a very intense peak in the spectra of such compounds.

Loss of the cyclohexylphenyl group: Cleavage leading to a phenyl cation ([C₆H₅]⁺) at m/z = 77.

Loss of the cyclohexyl radical: Cleavage of the bond between the cyclohexyl and phenyl rings, leading to a fragment ion at m/z = 193 ([M - C₆H₁₁]⁺).

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 276 | [C₁₉H₂₀O]⁺· | Molecular Ion (M⁺·) |

| 193 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage (loss of cyclohexylphenyl radical) |

| 77 | [C₆H₅]⁺ | Loss of cyclohexylphenylcarbonyl radical |

Analysis of Fragmentation Mechanisms

The analysis of the fragmentation mechanisms of this compound via mass spectrometry provides critical insights into its molecular structure. When the molecule is ionized in a mass spectrometer, typically through electron impact (EI), an energetically unstable molecular ion (M+) is formed, which then undergoes fragmentation into smaller, more stable ions. chemguide.co.uk The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments, with cleavages often initiated at functional groups or activated bonds. thieme-connect.de

For this compound, the fragmentation is primarily driven by the presence of the carbonyl group and the aromatic rings. The most common fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. thieme-connect.densf.gov

Two primary α-cleavage pathways are predicted for this molecule:

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the cyclohexylphenyl group results in the loss of a cyclohexylphenyl radical and the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a dominant peak in the mass spectra of benzophenone derivatives.

Formation of the 4-Cyclohexylbenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the phenyl group leads to the loss of a phenyl radical and the formation of the 4-cyclohexylbenzoyl cation at m/z 189.

Further fragmentation can occur from these primary ions. The cyclohexyl group itself is prone to fragmentation, typically through the loss of neutral alkene fragments (e.g., ethene, propene) via rearrangements, leading to a series of peaks with lower m/z values. For instance, the ion at m/z 189 could lose ethene (28 Da) to produce a fragment at m/z 161. The phenyl rings can also contribute to the spectrum, with characteristic peaks for aromatic structures appearing at m/z 77 (phenyl cation) and m/z 51.

A plausible fragmentation pathway can be summarized as follows:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion | Fragmentation Type |

|---|---|---|---|---|

| 276 [M]⁺· | ·C₁₂H₁₅ | 105 | Benzoyl cation [C₆H₅CO]⁺ | α-Cleavage |

| 276 [M]⁺· | ·C₆H₅ | 189 | 4-Cyclohexylbenzoyl cation [C₆H₁₁C₆H₄CO]⁺ | α-Cleavage |

| 189 | C₂H₄ | 161 | [C₁₁H₁₃O]⁺ | Rearrangement/Elimination |

| 276 [M]⁺· | ·C₆H₁₁ | 195 | 4-Phenylbenzoyl cation [C₆H₅C₆H₄CO]⁺ | C-C Cleavage in Cyclohexyl Ring |

| 105 | CO | 77 | Phenyl cation [C₆H₅]⁺ | Decarbonylation |

UV-Visible Spectroscopy for Electronic Transitions and Excited States

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules, the most important transitions involve σ, π, and non-bonding (n) electrons. The chromophore in this compound is the benzophenone moiety, where the carbonyl group is conjugated with two phenyl rings. This extended conjugated system is responsible for its characteristic UV absorption profile. elte.hu

The electronic spectrum of this compound is expected to be dominated by two types of transitions originating from the benzophenone chromophore:

π→π* Transitions: These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive conjugation between the aromatic rings and the carbonyl group results in a strong π→π* transition, typically observed in the range of 250-290 nm. elte.humdpi.com This transition is responsible for the primary, intense absorption band (high molar absorptivity, ε).

n→π* Transitions: This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. Because the spatial overlap between the n and π* orbitals is poor, this transition is symmetry-forbidden and results in a weak absorption band (low molar absorptivity, ε). elte.huresearchgate.net It occurs at a longer wavelength than the π→π* transition, typically appearing as a shoulder or a weak band in the 320-360 nm region for aromatic ketones.

The saturated cyclohexyl group does not possess π electrons or non-bonding electrons and therefore does not absorb in the near-UV region; it acts as an auxochrome that may cause a minor shift in the absorption maxima compared to unsubstituted benzophenone.

| Electronic Transition | Orbital Origin | Expected λmax Range | Relative Intensity (ε) | Notes |

|---|---|---|---|---|

| π→π | Electron promotion from a π bonding orbital to a π antibonding orbital of the conjugated system. | ~250-290 nm | High (ε > 10,000) | Allowed transition, responsible for the major absorption peak. libretexts.org |

| n→π | Electron promotion from a non-bonding (n) orbital of the carbonyl oxygen to a π antibonding orbital. | ~320-360 nm | Low (ε < 500) | Symmetry-forbidden transition, appears as a weak band or shoulder. researchgate.net |

The polarity of the solvent can significantly influence the position of absorption maxima (λmax), a phenomenon known as solvatochromism. sciencepublishinggroup.com The effect of the solvent differs for n→π* and π→π* transitions due to differences in the polarity of the ground and excited states.

Hypsochromic Shift (Blue Shift) of n→π* Transitions: In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the carbonyl oxygen are stabilized through hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state. researchgate.net Consequently, more energy is required to promote the electron, leading to a shift of the absorption maximum to a shorter wavelength (a blue shift). rsc.org

Bathochromic Shift (Red Shift) of π→π* Transitions: The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the π→π* excited state is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. sciencepublishinggroup.com This results in a shift of the absorption maximum to a longer wavelength (a red shift).

| Solvent Type | Example Solvent | Effect on n→π* Transition | Effect on π→π* Transition | Underlying Interaction |

|---|---|---|---|---|

| Non-polar | Hexane, Cyclohexane | Baseline λmax | Baseline λmax | Minimal solute-solvent interaction. |

| Polar Aprotic | Acetonitrile, DMSO | Slight Hypsochromic Shift | Slight Bathochromic Shift | Dipole-dipole interactions. |

| Polar Protic | Ethanol, Water | Strong Hypsochromic Shift | Moderate Bathochromic Shift | Hydrogen bonding with the carbonyl oxygen stabilizes the n-orbital ground state. researchgate.net |

Tautomerism Studies via Spectroscopic Methods (e.g., Keto-Enol Tautomerism)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For carbonyl compounds, the most relevant form of tautomerism is keto-enol tautomerism, where an equilibrium exists between the keto form (containing a C=O double bond) and the enol form (containing a C=C double bond and an -OH group). This equilibrium requires the presence of a hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen).

In this compound, the carbonyl group is bonded to a phenyl ring and a cyclohexylphenyl ring. The carbon atom of the phenyl ring directly attached to the carbonyl has no hydrogen atoms. However, the carbon atom of the cyclohexyl ring attached to the phenyl ring, which is in turn attached to the carbonyl, is not an α-carbon. The true α-carbons are the C1 of the phenyl ring and the C1 of the cyclohexylphenyl substituent's phenyl ring. Neither of these has a hydrogen atom available for tautomerization.

Let's re-examine the structure: (4-Cyclohexylphenyl )(phenyl )methanone. The carbonyl carbon is bonded to:

A phenyl ring. The α-carbon is part of the aromatic ring and has no α-hydrogen.

A 4-cyclohexylphenyl ring. The α-carbon is C1 of this phenyl ring and also has no α-hydrogen.

Therefore, this compound lacks the necessary α-hydrogen adjacent to the ketone functional group required for the formation of an enol tautomer. The molecule is structurally incapable of undergoing keto-enol tautomerism. Spectroscopic methods such as ¹H-NMR would confirm the absence of any signals corresponding to vinylic or enolic protons, affirming that the compound exists exclusively in the keto form under all conditions. For simple ketones, the keto form is already overwhelmingly favored thermodynamically; in this case, the absence of an α-hydrogen makes the enol form structurally inaccessible. libretexts.org

Applications of 4 Cyclohexylphenyl Phenyl Methanone in Materials Science and Supramolecular Chemistry

Role as Precursors in Organic Synthesis for Complex Molecular Scaffolds

(4-Cyclohexylphenyl)(phenyl)methanone and its structural analogs are valuable starting materials for constructing intricate molecular architectures. The reactivity of the ketone group, combined with the stable and bulky cyclohexylphenyl framework, allows for its incorporation into larger, multi-functional molecules.

Intermediates for Advanced Organic Synthesis and Chiral Chemistry

While the benzophenone (B1666685) core is a common substrate in various organic transformations, specific documented applications of this compound in advanced stereoselective synthesis are not extensively reported in the reviewed literature. The general reactivity of the ketone allows for potential transformations such as asymmetric reduction to form chiral alcohols, which are valuable synthons. However, detailed research findings focusing specifically on the chiral applications of this particular substituted benzophenone are limited.

Building Blocks for Drug Discovery and Bioactive Molecule Synthesis

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov Derivatives of the cyclohexyl phenyl ketone core serve as crucial intermediates in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. google.com

A notable application is in the preparation of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds widely used for their anxiolytic, sedative, and anticonvulsant properties. google.comresearchgate.net For instance, derivatives of cyclohexyl phenyl ketone are employed as key precursors for the synthesis of drugs like tetrazepam. google.com The synthetic pathway leverages the ketone as a handle for constructing the seven-membered diazepine (B8756704) ring. researchgate.netgoogle.com

The inclusion of the cyclohexyl group is a strategic design element in medicinal chemistry. It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and fit into hydrophobic binding pockets of protein targets. nih.gov This makes the this compound scaffold a promising starting point for developing new therapeutic agents, including enzyme inhibitors and receptor modulators. nih.govmdpi.com

| Scaffold Class | Derived Bioactive Molecules | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclohexyl Phenyl Ketone | 1,4-Benzodiazepine derivatives (e.g., Tetrazepam) | Central Nervous System (Anxiolytic) | google.com |

| Benzophenone | p38α MAP kinase inhibitors | Anti-inflammatory | nih.gov |

| Benzophenone | TNF-α and IL-6 inhibitors | Anti-inflammatory | nih.gov |

Functional Materials Development

The unique photochemical and electronic properties of the benzophenone core make this compound a valuable precursor for a range of functional materials.

Synthesis of Polymers, Dyes, and Pigments

The benzophenone moiety is widely recognized as a classic Type II photoinitiator for free radical polymerization. researchgate.net Upon absorption of UV light, the this compound molecule is excited to a triplet state. acs.org This excited state can then abstract a hydrogen atom from a co-initiator (such as an amine) or the polymer backbone itself, generating free radicals that initiate the polymerization of monomers like acrylates. acs.orgmdpi.com The cyclohexyl group can improve the initiator's solubility in organic monomer formulations and influence the properties of the resulting polymer. researchgate.net This mechanism is fundamental to UV curing technologies used in coatings, inks, and adhesives. ndsuresearchfoundation.orgresearchgate.net